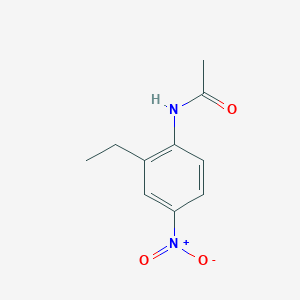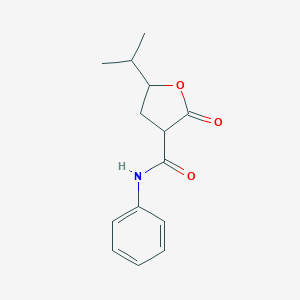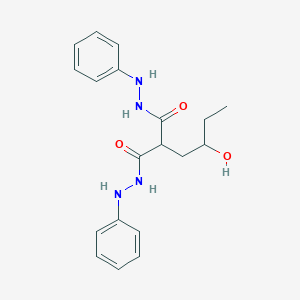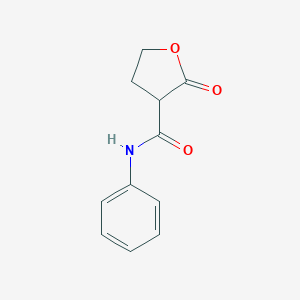
N-(2-ethyl-4-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethyl-4-nitrophenyl)acetamide, also known as ENPA, is a chemical compound that has gained significant attention in the field of scientific research. ENPA is a synthetic organic compound that is widely used in various research studies due to its unique properties.
Wissenschaftliche Forschungsanwendungen
N-(2-ethyl-4-nitrophenyl)acetamide has been widely used in various scientific research studies. One of the primary applications of this compound is in the field of medicinal chemistry, where it is used as a starting material for the synthesis of various drugs. This compound has also been used as a reagent in the synthesis of various organic compounds. In addition, this compound has been used in the development of new analytical methods for the detection of various compounds.
Wirkmechanismus
N-(2-ethyl-4-nitrophenyl)acetamide is known to inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase. The inhibition of these enzymes leads to an increase in the levels of acetylcholine in the brain, which is associated with improved cognitive function. This compound has also been shown to have anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to improve cognitive function and memory. This compound has also been shown to have anti-inflammatory and antioxidant properties. Additionally, this compound has been shown to have neuroprotective effects in various neurological disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of N-(2-ethyl-4-nitrophenyl)acetamide is its ease of synthesis. This compound is also relatively stable and can be stored for extended periods without significant degradation. However, this compound has some limitations in lab experiments. For instance, this compound can be toxic in high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
N-(2-ethyl-4-nitrophenyl)acetamide has significant potential for future research. One of the primary areas of future research is the development of new drugs based on this compound. This compound has also been shown to have potential as a diagnostic tool for various diseases. Additionally, future research could focus on the development of new analytical methods for the detection of this compound and related compounds.
Conclusion:
In conclusion, this compound is a synthetic organic compound that has gained significant attention in the field of scientific research. This compound has various scientific research applications, including medicinal chemistry, organic synthesis, and analytical chemistry. This compound has also been shown to have various biochemical and physiological effects, including improved cognitive function and memory, anti-inflammatory, and antioxidant properties. Although this compound has some limitations in lab experiments, it has significant potential for future research, including the development of new drugs and diagnostic tools.
Synthesemethoden
The synthesis of N-(2-ethyl-4-nitrophenyl)acetamide involves the reaction of 2-ethyl-4-nitroaniline with acetic anhydride. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The resulting product is then purified using various techniques such as recrystallization or column chromatography.
Eigenschaften
IUPAC Name |
N-(2-ethyl-4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-3-8-6-9(12(14)15)4-5-10(8)11-7(2)13/h4-6H,3H2,1-2H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOOAPOLRJYEQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,2,6-Trimethyl-2,3,4,6-tetrahydro-5H-pyrano[3,2-c]quinolin-5-one](/img/structure/B373564.png)
![7-methoxy-2,2-dimethyl-2,3,4,6-tetrahydro-5H-pyrano[3,2-c]quinolin-5-one](/img/structure/B373565.png)
![2-ethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one](/img/structure/B373572.png)





![3,5-dihydrofuro[3,2-c]quinolin-4(2H)-one](/img/structure/B373581.png)
![6-methoxy-3,5-dihydrofuro[3,2-c]quinolin-4(2H)-one](/img/structure/B373583.png)
